molecular formula C20H29N5 B6045374 N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine

Cat. No. B6045374
M. Wt: 339.5 g/mol
InChI Key: NQOQFZOBJAIQNJ-UHFFFAOYSA-N
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Description

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine, also known as MP-10, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. MP-10 belongs to the class of compounds known as piperidinamines, which have been shown to have a range of biological activities and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cell growth, inflammation, and neuronal damage. Specifically, N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These effects include inhibition of cell growth and proliferation, reduction of inflammation, and protection against neuronal damage. Additionally, N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine has been shown to have a range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of using N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine in lab experiments is its potential toxicity, which may limit its use in certain experimental models.

Future Directions

There are several potential future directions for research on N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine. One area of interest is the development of more potent and selective derivatives of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine and its effects on various cellular processes. Finally, more research is needed to determine the safety and potential toxicity of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine in humans, which could pave the way for clinical trials of the compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine involves the reaction of 4-methyl-2-(4-pyridinyl)-5-pyrimidinamine with 1-bromo-3-chloropropane in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with 1-propylpiperidine to yield N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine.

Scientific Research Applications

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine has been studied for its potential as a therapeutic agent in a variety of conditions, including cancer, inflammation, and neurological disorders. In cancer research, N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In inflammation research, N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.

properties

IUPAC Name

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5/c1-4-11-25-12-7-18(8-13-25)23-15(2)19-14-22-20(24-16(19)3)17-5-9-21-10-6-17/h5-6,9-10,14-15,18,23H,4,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOQFZOBJAIQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(C)C2=CN=C(N=C2C)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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